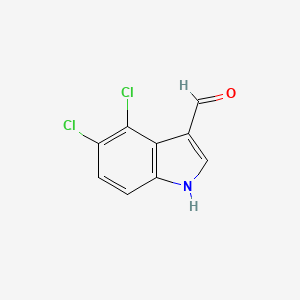

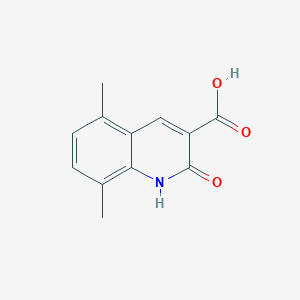

4,5-Dichloro-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dicloro-1H-indol-3-carbaldehído es un derivado del indol, un compuesto orgánico aromático heterocíclico. Los derivados del indol son significativos debido a su presencia en muchos productos naturales y su amplia gama de actividades biológicas. Este compuesto, en particular, se caracteriza por la presencia de dos átomos de cloro en las posiciones 4 y 5 del anillo indol y un grupo aldehído en la posición 3.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

4,5-Dicloro-1H-indol-3-carbaldehído se puede sintetizar a través de varios métodos. Un método común involucra la reacción de Vilsmeier-Haack, que utiliza oxicloruro de fósforo y dimetilformamida para formar el grupo formilo en la posición 3 del anillo indol. La reacción generalmente se lleva a cabo bajo condiciones de reflujo .

Métodos de producción industrial

En un entorno industrial, la síntesis de 4,5-Dicloro-1H-indol-3-carbaldehído puede implicar reacciones de Vilsmeier-Haack a gran escala con condiciones optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones

4,5-Dicloro-1H-indol-3-carbaldehído experimenta varias reacciones químicas, incluyendo:

Oxidación: El grupo aldehído se puede oxidar para formar el ácido carboxílico correspondiente.

Reducción: El grupo aldehído se puede reducir para formar el alcohol correspondiente.

Sustitución: Los átomos de cloro se pueden sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar para reacciones de sustitución.

Principales productos formados

Oxidación: Ácido 4,5-dicloro-1H-indol-3-carboxílico.

Reducción: 4,5-Dicloro-1H-indol-3-metanol.

Sustitución: Varios derivados de indol sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en investigación científica

4,5-Dicloro-1H-indol-3-carbaldehído tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.

Biología: Sirve como precursor para la síntesis de compuestos biológicamente activos con posibles aplicaciones terapéuticas.

Medicina: La investigación sobre sus derivados ha mostrado potencial para actividades anticancerígenas, antimicrobianas y antiinflamatorias.

Industria: Se utiliza en el desarrollo de tintes, pigmentos y otros productos químicos industriales.

Aplicaciones Científicas De Investigación

4,5-Dichloro-1H-indole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a precursor for the synthesis of biologically active compounds with potential therapeutic applications.

Medicine: Research into its derivatives has shown potential for anticancer, antimicrobial, and anti-inflammatory activities.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

El mecanismo de acción de 4,5-Dicloro-1H-indol-3-carbaldehído y sus derivados a menudo involucra la interacción con objetivos moleculares específicos, como enzimas o receptores. Por ejemplo, algunos derivados pueden inhibir las proteínas quinasas, lo que lleva a efectos anticancerígenos. Las vías exactas involucradas pueden variar según el derivado específico y su aplicación .

Comparación Con Compuestos Similares

Compuestos similares

1H-Indol-3-carbaldehído: Carece de los sustituyentes de cloro, lo que lo hace menos reactivo en ciertas reacciones de sustitución.

4-Cloro-1H-indol-3-carbaldehído: Contiene solo un sustituyente de cloro, lo que lleva a diferentes reactividad y actividad biológica.

5-Cloro-1H-indol-3-carbaldehído: Similar a 4-cloro-1H-indol-3-carbaldehído pero con el sustituyente de cloro en una posición diferente.

Singularidad

4,5-Dicloro-1H-indol-3-carbaldehído es único debido a la presencia de dos átomos de cloro, lo que puede influir significativamente en su reactividad química y actividad biológica. Esta doble sustitución puede mejorar su potencial como precursor para la síntesis de una amplia gama de compuestos biológicamente activos .

Propiedades

Fórmula molecular |

C9H5Cl2NO |

|---|---|

Peso molecular |

214.04 g/mol |

Nombre IUPAC |

4,5-dichloro-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H5Cl2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |

Clave InChI |

HYRGXPKALSYWRO-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C2=C1NC=C2C=O)Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methylbutan-2-yl)[3-(morpholin-4-yl)propyl]amine](/img/structure/B11890941.png)

![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)

![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)